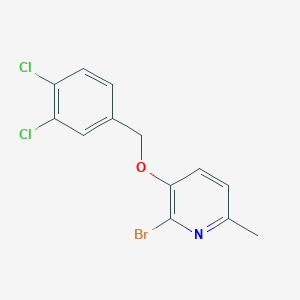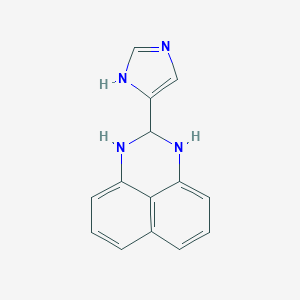![molecular formula C22H18O2 B314815 (2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B314815.png)
(2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one is a synthetic organic compound belonging to the chalcone family, characterized by the presence of a benzyloxy group attached to the fourth position of the chalcone structure Chalcones are open-chain flavonoids with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions: (2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one can be synthesized through several methods, with the most common being the Claisen-Schmidt condensation. This reaction involves the condensation of 4-(benzyloxy)benzaldehyde with acetophenone in the presence of a base, typically sodium hydroxide or potassium hydroxide, under reflux conditions . The reaction proceeds via the formation of an enolate intermediate, which then undergoes aldol condensation followed by dehydration to yield the desired chalcone.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable techniques. Microwave-assisted synthesis and solvent-free conditions have been explored to enhance yield and reduce reaction time . Additionally, green chemistry approaches, such as using biocatalysts and environmentally benign solvents, are being investigated to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: (2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Ammonium formate and palladium on carbon are frequently used for catalytic transfer hydrogenation.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Epoxides and dihydroxy derivatives.
Reduction: Saturated ketones.
Substitution: Halogenated or nitrated chalcones.
Scientific Research Applications
Mechanism of Action
The biological effects of (2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one are primarily attributed to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and modulating signaling pathways like PI3K/Akt and MAPK.
Comparison with Similar Compounds
(2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one can be compared with other chalcone derivatives to highlight its uniqueness:
4-(2-Phenylethoxy)chalcone: Similar in structure but with a phenylethoxy group instead of a benzyloxy group.
4-(Methoxy)chalcone: Contains a methoxy group, leading to variations in its chemical reactivity and biological effects.
4-(Hydroxy)chalcone: The presence of a hydroxy group significantly alters its solubility and interaction with biological targets.
Properties
Molecular Formula |
C22H18O2 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(E)-1-phenyl-3-(4-phenylmethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H18O2/c23-22(20-9-5-2-6-10-20)16-13-18-11-14-21(15-12-18)24-17-19-7-3-1-4-8-19/h1-16H,17H2/b16-13+ |
InChI Key |
IWKFCBADEWBWGL-DTQAZKPQSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3 |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)isonicotinohydrazide](/img/structure/B314732.png)
![4-{[7-(AZEPAN-1-YL)-4-NITRO-2,1,3-BENZOXADIAZOL-5-YL]AMINO}-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE](/img/structure/B314733.png)
![4-{[4-nitro-7-(4-morpholinyl)-2,1,3-benzoxadiazol-5-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B314736.png)
![4-[(7-morpholin-4-yl-4-nitro-1,3-dihydro-2,1,3-benzoxadiazol-5-yl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B314739.png)
![1-[4-(Benzyloxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B314747.png)
![Methyl 4-(acetylamino)-2-chloro-5-[(trimethylsilyl)ethynyl]benzoate](/img/structure/B314748.png)
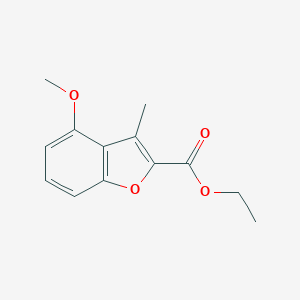
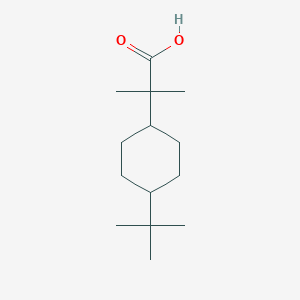
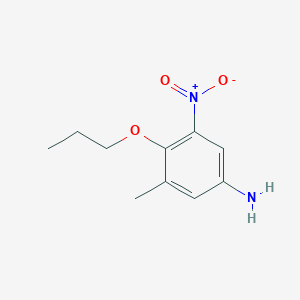
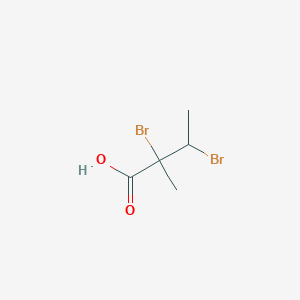
![3-(1H-pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]propan-1-amine](/img/structure/B314763.png)

